molecular formula C20H22N2O3 B2977478 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one CAS No. 881437-94-1

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one

Cat. No.: B2977478
CAS No.: 881437-94-1
M. Wt: 338.407
InChI Key: NJGGEEOARNTSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, a phenylpiperazine moiety, and a carbonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the phenylpiperazine group, and the addition of the carbonyl group. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of Phenylpiperazine Group: This step often involves nucleophilic substitution reactions where the phenylpiperazine moiety is introduced.

    Addition of Carbonyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The benzofuran core may also contribute to the compound’s overall biological activity by facilitating binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one: Lacks the methyl group at the 3-position.

    3-methyl-2-(4-methylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one: Has a methyl group on the piperazine ring instead of a phenyl group.

Uniqueness

The presence of both the phenylpiperazine moiety and the benzofuran core in 3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydrobenzofuran-4(5H)-one makes it unique compared to similar compounds. This combination of structural features allows for diverse interactions with biological targets, potentially leading to unique biological activities.

Properties

IUPAC Name

3-methyl-2-(4-phenylpiperazine-1-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-18-16(23)8-5-9-17(18)25-19(14)20(24)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGGEEOARNTSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.